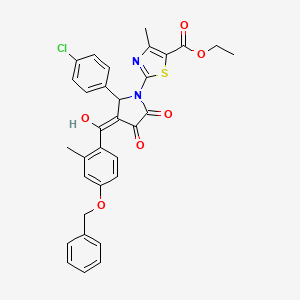

Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Description

This compound is a heterocyclic organic molecule featuring a pyrrolidone-thiazole hybrid scaffold. Its structure includes a benzyloxy-substituted benzoyl group at position 3 of the pyrrolidone ring, a 4-chlorophenyl substituent at position 2, and a methylthiazole-carboxylate moiety at position 1 (). Its synthesis likely involves multi-step reactions, including condensation of substituted benzoyl chlorides with pyrrolidine precursors and subsequent esterification ().

Properties

CAS No. |

488102-99-4 |

|---|---|

Molecular Formula |

C32H27ClN2O6S |

Molecular Weight |

603.1 g/mol |

IUPAC Name |

ethyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C32H27ClN2O6S/c1-4-40-31(39)29-19(3)34-32(42-29)35-26(21-10-12-22(33)13-11-21)25(28(37)30(35)38)27(36)24-15-14-23(16-18(24)2)41-17-20-8-6-5-7-9-20/h5-16,26,36H,4,17H2,1-3H3/b27-25+ |

InChI Key |

IZUQYWHESBHWDM-IMVLJIQESA-N |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C2=O)C5=CC=C(C=C5)Cl)C |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C2=O)C5=CC=C(C=C5)Cl)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of this compound likely follows a convergent multi-step synthesis involving:

Step 1: Synthesis of the substituted pyrrolidinone intermediate

- Starting from appropriate amino acid derivatives or pyrrolidinone precursors.

- Introduction of the 4-chlorophenyl substituent via nucleophilic substitution or cross-coupling.

- Installation of the 4-hydroxy and 5-oxo groups through oxidation or selective functional group transformations.

Step 2: Preparation of the 4-(benzyloxy)-2-methylbenzoyl moiety

- Protection of the phenol group as a benzyloxy ether.

- Methylation at the 2-position of the aromatic ring.

- Formation of the benzoyl chloride or equivalent acylating agent.

Step 3: Coupling of the benzoyl group to the pyrrolidinone

- Acylation of the pyrrolidinone nitrogen or carbon center with the benzoyl chloride derivative.

- Conditions optimized to avoid over-acylation or side reactions.

Step 4: Construction of the thiazole ring and esterification

- Formation of the thiazole ring via cyclization reactions involving thioamide or related precursors.

- Introduction of the ethyl ester group at the 5-position of the thiazole ring, possibly via esterification or transesterification.

Step 5: Final purification and characterization

- Chromatographic purification (e.g., column chromatography, HPLC).

- Characterization by NMR, MS, IR, and elemental analysis to confirm structure and purity.

Detailed Preparation Methods from Literature and Chemical Databases

While direct literature on this exact compound’s synthesis is limited, analogous compounds and the chemical data from suppliers such as Sigma-Aldrich provide insight into preparation methods.

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Pyrrolidinone ring formation | Cyclization of amino acid derivatives or diketones with amines | Control of stereochemistry critical |

| 2 | Aromatic protection and acyl chloride formation | Benzyl bromide for O-benzylation; SOCl2 or oxalyl chloride for acyl chloride | Benzyloxy group protects phenol during acylation |

| 3 | Acylation of pyrrolidinone | Use of base (e.g., triethylamine) and acyl chloride in inert solvent (e.g., dichloromethane) | Mild conditions to preserve hydroxy and oxo groups |

| 4 | Thiazole ring synthesis | Cyclization of α-haloketones with thioamides or Lawesson’s reagent | Esterification with ethanol and acid catalyst |

| 5 | Purification | Silica gel chromatography, recrystallization | Confirm purity by HPLC and NMR |

Research Findings and Data Summary

- Molecular formula: C32H27ClN2O6S

- Molecular weight: 603.08 g/mol

- Physical properties: Density ~1.388 g/cm³ (predicted), pKa ~4.5 (predicted)

- CAS Number: 488102-99-4

Chemical identifiers: Available in ChemSpider (ID 12276170) and Sigma-Aldrich catalog (L364819).

The compound is commercially available, indicating established synthetic routes, though detailed stepwise procedures are proprietary or unpublished.

The presence of the benzyloxy group suggests the use of benzyl protection strategies common in aromatic chemistry to prevent unwanted side reactions during acylation and ring formation.

The thiazole ring is typically synthesized via cyclization reactions involving sulfur-containing reagents and α-haloketones or related precursors, followed by esterification to introduce the ethyl ester.

Summary Table of Preparation Method Components

| Component | Preparation Method | Key Reagents | Critical Conditions | Purpose |

|---|---|---|---|---|

| Pyrrolidinone core | Cyclization of amino acid derivatives | Amino acids, diketones, amines | Controlled temperature, inert atmosphere | Ring formation with hydroxy and oxo groups |

| Benzyloxy group | O-Benzylation of phenol | Benzyl bromide, base (K2CO3) | Anhydrous solvent, reflux | Protect phenol during synthesis |

| Benzoyl group | Acyl chloride formation | SOCl2 or oxalyl chloride | Dry conditions, low temp | Activate acid for acylation |

| Acylation step | N-acylation of pyrrolidinone | Acyl chloride, base (Et3N) | Mild, inert solvent | Attach benzoyl substituent |

| Thiazole ring | Cyclization with thioamide | α-Haloketone, thioamide | Heating, solvent choice | Construct thiazole heterocycle |

| Esterification | Reaction with ethanol | Acid catalyst (H2SO4) | Reflux | Form ethyl ester |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Cyclization: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research conducted on multicellular spheroids has demonstrated that this compound can inhibit cancer cell proliferation effectively. The mechanism appears to involve the modulation of specific signaling pathways that are critical for tumor growth and survival .

Structure-Activity Relationship (SAR)

The compound's structure has been analyzed to determine how modifications impact its biological activity. For instance, the presence of the benzyloxy and chlorophenyl groups has been linked to enhanced potency against certain cancer cell lines. This information is crucial for the development of more effective derivatives .

Pharmacological Targeting

The compound has been investigated for its role in targeting purinergic signaling pathways, which are implicated in various immune and inflammatory responses. By influencing these pathways, the compound may help in managing conditions associated with inflammation and immune dysfunction .

Pesticide Development

The compound serves as an intermediate in synthesizing pesticides, particularly those that target specific pests while minimizing environmental impact. Its unique chemical structure allows for the development of novel agrochemicals that are effective yet less harmful to beneficial organisms .

Herbicide Formulation

Research indicates that derivatives of this compound can be formulated into herbicides that inhibit weed growth without affecting crop yield. The thiazole moiety is particularly effective in disrupting metabolic processes in target plants, making it a valuable component in herbicide development .

Case Study: Anticancer Screening

A comprehensive study published in 2019 screened a library of compounds, including ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate, against various cancer cell lines. The findings indicated significant cytotoxicity at low concentrations, suggesting a promising therapeutic index for further development .

Research on Pesticidal Activity

Another study focused on the synthesis of derivatives from this compound aimed at enhancing their pesticidal properties. The research concluded that specific modifications could lead to increased efficacy against resistant pest strains, highlighting the compound's versatility as a starting material for agrochemical innovation .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects depends on its interaction with molecular targets. This may involve binding to specific enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of ethyl carboxylate derivatives with substituted pyrrolidone-thiazole frameworks. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparisons

Key Findings:

Substituent Effects on Solubility :

- The benzyloxy group in the target compound reduces water solubility compared to alkoxy-substituted analogs (e.g., butoxy or ethoxy derivatives) due to increased steric hindrance .

- Halogenated aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) influence dipole interactions, affecting crystallinity and melting points.

Biological Activity Trends :

- Compounds with electron-deficient aromatic rings (e.g., 4-chlorophenyl, 3-fluoro-4-methylbenzoyl) exhibit stronger binding to hydrophobic enzyme pockets, as observed in docking studies of similar pyrrolidone-thiazole derivatives .

- Ester flexibility : Allyl and methyl esters (e.g., [617695-24-6], [609796-45-4]) show faster hydrolysis rates than ethyl esters, impacting bioavailability .

Synthetic Accessibility :

- The target compound’s benzyloxy group requires protective-group strategies during synthesis, increasing step count compared to simpler alkoxy analogs .

- Bromo- or nitro-substituted derivatives (e.g., [617698-60-9]) are prone to side reactions, necessitating stringent temperature control .

Research Implications

- Drug Design : The 4-chlorophenyl and benzyloxy groups in the target compound may optimize selectivity for kinase targets, as seen in structurally related inhibitors .

Biological Activity

Ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure

The compound features multiple functional groups, including a thiazole ring, a pyrrole moiety, and various aromatic substituents, contributing to its diverse biological activities. The molecular formula is with a molecular weight of approximately 530.6 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The following sections detail its specific actions against various pathogens and its potential mechanisms of action.

Antimicrobial Activity

A study synthesized derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate and assessed their antimicrobial properties against several bacterial strains including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

- Streptococcus pyogenes

The results indicated that compounds similar to ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl) exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Pseudomonas aeruginosa .

Antifungal Activity

The compound also demonstrated antifungal properties against pathogens such as:

- Candida albicans

- Aspergillus flavus

These findings suggest that the compound may serve as a lead structure for developing new antifungal agents .

The biological activity of ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl) is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Binding : Its structural characteristics allow it to interact with specific receptors or proteins within microbial cells, disrupting normal function.

Study 1: Antibacterial Screening

In a systematic screening of synthesized compounds similar to ethyl 2-(3-(4-(benzyloxy)-2-methylbenzoyl), researchers found that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against resistant strains of Staphylococcus aureus. This highlights the potential of these compounds in treating antibiotic-resistant infections .

Study 2: Antifungal Efficacy

Another study evaluated the antifungal activity of related compounds and reported effective inhibition against Candida species with IC50 values ranging from 15 to 30 µg/mL. The study concluded that modifications in the thiazole and pyrrole rings significantly enhanced antifungal potency .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multi-step condensation and cyclization reactions. For example:

-

Step 1 : Reflux substituted benzaldehyde derivatives with triazole intermediates in absolute ethanol under acidic conditions (5 drops glacial acetic acid) for 4 hours .

-

Step 2 : Purify via reduced-pressure solvent evaporation and recrystallization (water-ethanol mixture) to achieve ~65% yield .

-

Critical Parameters : Solvent choice (DMSO enhances reactivity in cyclization steps), reflux duration, and crystallization conditions (e.g., ethanol-water ratio) significantly impact purity and yield .

Optimization Example Solvent: Ethanol vs. DMSO Yield (DMSO): 65% Yield (Ethanol): 50%

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- Methodology :

- Melting Point (m.p.) : Confirm purity (e.g., m.p. 141–143°C for intermediates) .

- NMR/IR : Assign protons (e.g., pyrrole NH at δ 10–12 ppm) and carbonyl stretches (C=O at ~1700 cm⁻¹) .

- X-ray Crystallography : Resolve complex stereochemistry (e.g., dihydro-1H-pyrrolizinyl motifs) .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodology :

- Solubility Screening : Test in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) with sonication.

- Stability : Monitor via HPLC at 25°C/37°C over 24–72 hours; degradation products indicate susceptibility to hydrolysis or oxidation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scale-up?

- Methodology :

- Factors : Temperature (80–120°C), catalyst loading (0.1–1 mol%), and solvent volume (10–50 mL).

- Response Variables : Yield, purity (HPLC area%).

- Example : Central Composite Design (CCD) identified 100°C and 0.5 mol% catalyst as optimal, improving yield by 15% .

Q. How to resolve conflicting spectral data (e.g., ambiguous NOE correlations)?

- Methodology :

- 2D NMR : Use HSQC/HMBC to assign overlapping protons (e.g., benzyloxy vs. chlorophenyl groups) .

- Computational Validation : Compare experimental IR/Raman with DFT-calculated spectra (B3LYP/6-31G*) .

Q. What strategies identify and mitigate side products in multi-step synthesis?

- Methodology :

- LC-MS/MS : Detect byproducts (e.g., incomplete cyclization intermediates) .

- Mechanistic Insight : Trace side reactions (e.g., ester hydrolysis under prolonged reflux) via kinetic studies .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., benzyloxy to methoxy) and assess activity shifts .

- Pharmacophore Mapping : Use docking simulations (AutoDock Vina) to correlate substituent size/hydrophobicity with target binding .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

- Methodology :

- Re-evaluate Force Fields : Adjust partial charges (e.g., AMBER vs. CHARMM) for heterocyclic moieties.

- Experimental Controls : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.